molecular formula C16H16BrNO B5633349 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol

4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol

Cat. No. B5633349
M. Wt: 318.21 g/mol
InChI Key: ZGAFVYVCEKQUAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol and related compounds often involves catalyzed reactions. For instance, Jun He et al. (2016) describe the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines using a rhodium-catalyzed reaction from readily available substrates. A key intermediate in this process is a bromonium ylide, formed by the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene (He et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol can be quite complex. For example, A. D. Khalaji et al. (2017) synthesized a Schiff base compound and analyzed its structure using X-ray crystallography, comparing it with theoretical calculations. Their results show that density functional theory (DFT) can effectively reproduce the structure of the compound (Khalaji et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 4-bromo-2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol can be diverse. For instance, Huifeng Wang et al. (2008) developed ligands derived from 2-aminophenol for copper-catalyzed coupling reactions with aryl bromides. They used 1,2,3,4-tetrahydro-8-hydroxyquinoline as a novel ligand for efficient coupling under mild conditions (Wang et al., 2008).

properties

IUPAC Name

4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c17-15-5-6-16(19)14(9-15)11-18-8-7-12-3-1-2-4-13(12)10-18/h1-6,9,19H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAFVYVCEKQUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol

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